molecular formula C10H8FNO2 B14029090 Methyl 2-cyano-5-fluorophenylacetate

Methyl 2-cyano-5-fluorophenylacetate

Cat. No.: B14029090
M. Wt: 193.17 g/mol
InChI Key: DNUKOYQIPVCRFM-UHFFFAOYSA-N
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Description

Methyl 2-cyano-5-fluorophenylacetate is a synthetic aromatic ester featuring a phenylacetic acid backbone substituted with a cyano (-CN) group at the 2-position and a fluorine atom at the 5-position of the benzene ring.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 2-(2-cyano-5-fluorophenyl)acetate

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)5-8-4-9(11)3-2-7(8)6-12/h2-4H,5H2,1H3

InChI Key

DNUKOYQIPVCRFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-5-fluorophenylacetate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and economical methods. These methods often include solvent-free reactions or the use of steam baths to facilitate the reaction . The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-5-fluorophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation reactions can yield various heterocyclic compounds, which are of interest in medicinal chemistry .

Scientific Research Applications

Methyl 2-cyano-5-fluorophenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-cyano-5-fluorophenylacetate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in drug design .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 2-cyano-5-fluorophenylacetate with structurally related esters, emphasizing substituent effects:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Methyl phenylacetate None (parent structure) Phenylacetic acid ester 150.17 bp 218°C, d 1.044; common solvent/synthon
Methyl 2-(2-fluoro-5-methoxyphenyl)acetate 2-Fluoro, 5-methoxy Fluoro, methoxy, ester ~194 (estimated) Potential agrochemical intermediate
Methyl 2-fluoro-2-(2-nitrophenyl)acetate 2-Fluoro, 2-nitro Fluoro, nitro, ester ~213 (estimated) Enhanced electrophilicity for cyclization reactions
This compound 2-Cyano, 5-fluoro Cyano, fluoro, ester ~191 (estimated) Electron-withdrawing groups increase stability and reactivity
Key Observations:
  • Substituent Effects: The cyano group (-CN) at the 2-position is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing the ester’s electrophilicity compared to Methyl phenylacetate. This property may enhance its reactivity in nucleophilic acyl substitution or coupling reactions.
  • Comparison with Methoxy Analogs: Methyl 2-(2-fluoro-5-methoxyphenyl)acetate features a methoxy (-OCH₃) group, which is electron-donating. This contrast highlights how cyano substitution increases the compound’s polarity and acidity compared to methoxy derivatives.

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

  • Boiling Point and Solubility :
    • Methyl phenylacetate (unsubstituted) has a boiling point of 218°C and density of 1.044 g/cm³ . The introduction of polar groups (-CN, -F) is expected to increase boiling point and water solubility slightly due to dipole interactions.
  • Stability: Cyano and fluoro groups enhance thermal and oxidative stability compared to non-halogenated esters, as seen in fluorinated agrochemical intermediates .

Biological Activity

Methyl 2-cyano-5-fluorophenylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview based on diverse sources.

The biological activity of this compound is largely attributed to its interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom enhances the compound's lipophilicity, allowing it to cross biological membranes more effectively. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding, which are crucial for its therapeutic potential.

Biological Activities

This compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular pathways.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, making it a candidate for anti-inflammatory drug development.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound derivatives. The research demonstrated that these compounds inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability, suggesting that this compound could serve as a lead in developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsNotable Biological Activity
Methyl 4-bromo-2-cyano-5-fluorophenylacetateContains bromine; exhibits antimicrobial activityAnticancer and antimicrobial
Methyl 4-chloro-2-cyano-5-fluorophenylacetateContains chlorine; potential anti-inflammatoryLimited anticancer activity
Methyl 4-bromo-2-cyano-5-chlorophenylacetateContains both bromine and chlorineEnhanced reactivity

This table highlights how variations in substituents can influence the biological activity and chemical properties of similar compounds.

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